(2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-20-18-12-14-6-3-2-5-13(14)11-15(18)8-9-16(19)17-7-4-10-21-17/h2-12H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDMLMHUSINGSY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C=CC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=CC=CC=C2C=C1/C=C/C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 3-methoxy-2-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to (2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one. For instance, compounds with similar furan and naphthalene moieties have been synthesized and evaluated for their efficacy against various cancer cell lines. A notable study demonstrated that such compounds exhibited significant cytotoxicity against breast cancer (MCF7) and other cancer types, suggesting a promising avenue for developing new anticancer agents .
Antimicrobial Properties
In addition to anticancer activity, derivatives of this compound have shown improved antibacterial properties. Research indicates that compounds featuring similar structural frameworks can enhance activity against multidrug-resistant bacterial strains. The incorporation of the furan ring is believed to contribute to this enhanced bioactivity .
Organic Electronics
The unique electronic properties of (2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films and exhibit good charge transport characteristics positions it as a valuable material in the development of next-generation electronic devices .
Environmental Risk Assessment
The environmental impact of compounds like (2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one is crucial for understanding their safety profile. Studies focusing on the environmental risk assessment of ionizable organic compounds have included this compound due to its potential persistence and bioaccumulation in ecosystems. Evaluating its degradation pathways and toxicity is essential for regulatory compliance and environmental protection .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones exert their effects by interacting with various molecular targets such as enzymes, receptors, and DNA. They may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription.
Comparison with Similar Compounds
Structural and Substituent Variations
Chalcones with analogous frameworks but differing substituents exhibit distinct physicochemical and electronic properties. Key comparisons include:
Table 1: Structural Comparison of Selected Chalcones
Physical Properties
Substituents significantly influence melting points, solubility, and crystallinity:
Table 2: Physical Properties of Selected Chalcones
Electronic and Spectroscopic Features
- Methoxy vs. Methylsulfanyl Groups : The methoxy group in the target compound donates electrons via resonance, red-shifting UV-Vis absorption compared to methylsulfanyl (LabMol-70), which exhibits weaker resonance effects .
- Naphthalene vs. Phenyl Rings : The naphthalene moiety in the target compound increases conjugation length, enhancing π-π stacking interactions, as observed in X-ray studies .
- DFT Studies : Computational analysis of similar naphthyl chalcones reveals that electron-donating groups (e.g., methoxy) lower HOMO-LUMO gaps, enhancing charge-transfer properties .
Biological Activity
(2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one, also known by its CAS number 1396891-78-3, is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Chemical Structure
The molecular formula of this compound is CHO, with a molecular weight of approximately 278.302 g/mol. The structure features a furan ring and a methoxynaphthalene moiety, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research on related furan derivatives has shown promising results against various cancer cell lines. A notable study synthesized a series of furan derivatives and evaluated their cytotoxic effects on esophageal cancer cells (KYSE70 and KYSE150). Among these compounds, one derivative exhibited an IC value of 0.655 µg/mL after 48 hours, indicating strong anticancer activity .
Case Study: Cytotoxicity Assessment
In a comparative analysis, the following table summarizes the IC values of selected compounds against KYSE70 and KYSE150 cells:
| Compound | IC (KYSE70) | IC (KYSE150) |
|---|---|---|
| (2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one | TBD | TBD |
| Compound 4c | 0.655 µg/mL | 0.888 µg/mL |
| Compound 8 | 0.0433 µM | Not reported |
Note: TBD indicates that specific IC values for the compound are yet to be determined.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity, particularly against mushroom tyrosinase, which is crucial in melanin synthesis. A study demonstrated that certain derivatives showed significant inhibition with IC values lower than that of kojic acid, a standard inhibitor in this context .
Molecular docking studies suggest that these compounds can bind to both the catalytic and allosteric sites of tyrosinase, indicating a mechanism of mixed inhibition . This binding affinity is critical for understanding how modifications to the chemical structure can enhance inhibitory effects.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to (2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one have been investigated for their antimicrobial effects. A study reported significant antibacterial and antifungal activities correlated with structural features such as electron-withdrawing groups .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one?
- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between 2-acetylfuran and 3-methoxy-2-naphthaldehyde. Key parameters include:
- Molar ratio : 1:1 (ketone:aldehyde) under basic conditions (e.g., NaOH/EtOH) .
- Catalyst : 10–20% aqueous NaOH at 50–60°C for 4–6 hours.
- Purification : Recrystallization using ethanol or methanol yields crystals suitable for X-ray diffraction studies.
- Yield : Typically 65–75% after optimization .
Q. How is the structural conformation of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Monoclinic crystal system (space group Pc or P2₁/n) with unit cell parameters a = 7.158–18.611 Å, b = 15.051–19.151 Å, c = 5.922–8.429 Å, and β = 90–94.357°. Hydrogen bonding (e.g., C–H···O) stabilizes the E-configuration .
- Spectroscopy :
- ¹H/¹³C NMR : Methoxy protons at δ 3.8–4.0 ppm; conjugated enone system confirmed by carbonyl (C=O) at ~1680 cm⁻¹ (IR) and 190–200 ppm (¹³C) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy position, furan substitution) influence biological activity?
- Methodological Answer :
- Comparative crystallography : Methoxy groups at the 3-naphthalenyl position (vs. 6-position in ) reduce steric hindrance, enhancing planarity and π-π stacking interactions, as shown by shorter C–C bond lengths (mean 1.316–1.454 Å) .
- Antimicrobial assays : Analogues with electron-withdrawing substituents (e.g., Cl) show higher activity (E. coli MIC: 12.5 µg/mL vs. 25 µg/mL for methoxy derivatives) due to increased electrophilicity .
Q. How can computational modeling (DFT) resolve discrepancies in experimental vs. theoretical bond angles?
- Methodological Answer :
- DFT optimization : Using B3LYP/6-31G(d,p), compare calculated geometries (e.g., dihedral angles of the enone system) with XRD data. Discrepancies >2° may indicate crystal packing effects or solvent interactions .
- Electrostatic potential maps : Identify regions of high electron density (e.g., furan oxygen) to predict reactivity in nucleophilic additions .
Q. What experimental strategies address contradictory antimicrobial data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
